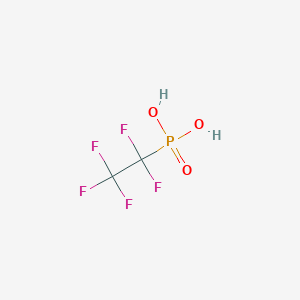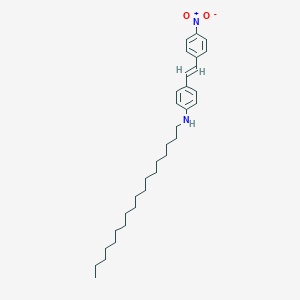
Pentafluoroethylphosphonic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phosphonated compounds, including those similar to pentafluoroethylphosphonic acid, often involves nucleophilic aromatic substitution reactions. For instance, highly phosphonated polypentafluorostyrene demonstrates an efficient postphosphonation process through the Michaelis–Arbuzov reaction, facilitated by the electron-withdrawing effect of fluorine atoms which enhance the acidity of the resulting phosphonic acid (Atanasov & Kerres, 2011).
Molecular Structure Analysis
The molecular structure of phosphonated compounds, including those with fluorinated groups, is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This structure is crucial for their reactivity and properties. For example, the first X-ray crystal structure of a difluoromethylenephosphonate moiety in 2-amino-1,1-difluorophosphonic acid provides insights into the isosteric relationship between phosphate and phosphonate bond angles, which is significant for understanding the behavior of these compounds in biological systems (Chambers et al., 1990).
Chemical Reactions and Properties
Phosphonated compounds exhibit a range of chemical reactions, including derivatization to form more stable compounds for analytical purposes. For example, pentafluorobenzyl derivatives of phosphonic acids have been analyzed via gas chromatography-mass spectrometry, showcasing their stability and suitability for detailed analytical studies (Palit et al., 2004).
Physical Properties Analysis
The physical properties of fluorinated phosphonates are often distinguished by their high thermal and oxidative stability, making them suitable for demanding environments. For instance, phosphonated polypentafluorostyrene shows outstanding resistance to oxidative and thermal treatments, with a decomposition temperature of 340 °C in a 70% O2 atmosphere, highlighting the robust nature of these materials (Atanasov & Kerres, 2011).
Applications De Recherche Scientifique
-
Separation Science
- Phosphonic acids, including Pentafluoroethylphosphonic acid, are used in separation science . They are used in the synthesis of polymers that have applications in separation processes .
- The methods of application involve the synthesis of polymers containing phosphoric, phosphonic, and phosphinic acid functionalities .
- The results of these applications are efficient separation technologies that are crucial to the environment and world economy .
-
Chemical Biology, Medicine, Materials, and Other Domains
- Phosphonic acids are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .
- This method has been used to prepare three acyclic nucleoside phosphonates (ANPs), an important class of antiviral and anticancer drugs .
- The results of these applications are the production of important compounds used in various fields .
-
Polymer Engineering
- Phosphonic acids are used in the synthesis of polymers for separation processes .
- The methods of application involve the synthesis of polymers containing phosphoric, phosphonic, and phosphinic acid functionalities .
- The results of these applications are efficient separation technologies that are crucial to the environment and world economy .
-
Biochemistry
- Phosphonic acids are used in the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .
- The methods of application involve the synthesis of phosphonic acids from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .
- The results of these applications are the production of important compounds used in various fields .
-
Environmental Science
- Phosphonic acids, including Pentafluoroethylphosphonic acid, are a class of persistent organic pollutants (POPs) known for their persistence, long-distance migration, and toxicity .
- They are widely used in industrial and consumer applications .
- The results of these applications have led to increasing exposure of these substances to humans and other life forms .
-
Material Science
- Phosphonic acids are used in the design of supramolecular or hybrid materials .
- The methods of application involve the synthesis of phosphonic acids from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .
- The results of these applications are the production of important compounds used in various fields .
Safety And Hazards
Propriétés
IUPAC Name |
1,1,2,2,2-pentafluoroethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F5O3P/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWUDBRTNPGWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)P(=O)(O)O)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F5O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382879 | |
| Record name | Pentafluoroethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluoroethylphosphonic acid | |
CAS RN |
103305-01-7 | |
| Record name | Pentafluoroethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103305-01-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)


